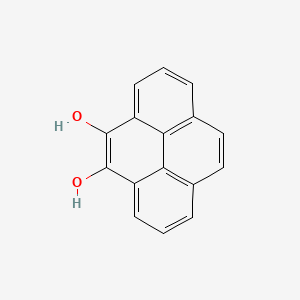
4,5-Dihydroxypyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxypyrene is a member of pyrenes.
Aplicaciones Científicas De Investigación
Environmental Bioremediation
One of the primary applications of 4,5-dihydroxypyrene is in the bioremediation of polycyclic aromatic hydrocarbons (PAHs), particularly pyrene. PAHs are known for their toxicity and persistence in the environment, making their degradation critical for environmental health.
Case Studies and Findings
- Microbial Degradation : Research has demonstrated that certain bacteria, such as Mycobacterium strains, can effectively degrade pyrene and its metabolites, including this compound. For instance, a study highlighted that Mycobacterium sp. strain RJGII-135 could utilize pyrene as a sole carbon source while producing this compound as a significant intermediate metabolite during degradation processes .
- Transformation Pathways : The transformation of pyrene into this compound involves multiple pathways. In laboratory settings, the metabolic pathways leading to the formation of this compound were elucidated through the use of isotopic labeling and chromatographic techniques. These studies revealed that this compound can be further transformed into other metabolites like pyrene-4,5-dione, indicating its role as an intermediate in microbial degradation pathways .
Analytical Chemistry
This compound has also found applications in analytical chemistry as a marker for environmental monitoring and assessment of PAH contamination.
Analytical Techniques
- High-Performance Liquid Chromatography (HPLC) : This compound can be detected and quantified using HPLC methods. The presence of specific UV absorbance maxima at 219 nm and 261 nm allows for its identification amidst complex mixtures of PAHs .
- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques have been employed to confirm the structure and purity of synthesized this compound. The chemical shifts observed in proton NMR provide insights into the molecular environment of the hydroxyl groups attached to the pyrene ring .
Biochemical Probes
In biochemical research, this compound serves as a useful probe for studying enzymatic reactions involving hydroxylation processes.
Enzymatic Studies
- Hydroxylation Reactions : The compound is utilized in studies investigating the enzymatic mechanisms by which microorganisms metabolize PAHs. It acts as a substrate for various enzymes involved in hydroxylation reactions, providing insights into microbial metabolism and potential pathways for bioremediation .
Data Summary Table
Propiedades
Número CAS |
83500-79-2 |
|---|---|
Fórmula molecular |
C16H10O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
pyrene-4,5-diol |
InChI |
InChI=1S/C16H10O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H |
Clave InChI |
UKDSXSFLFJKPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |
SMILES canónico |
C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















